
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Carboxylation: The amine is then carboxylated using carbon dioxide under basic conditions to form the final product, 2-(3-Chlorophenyl)-2-(methylamino)acetic acid.
Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 3-chlorophenylethanol or 3-chlorophenylmethanamine.
Substitution: Formation of various substituted phenylacetic acids.
科学研究应用
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-Phenylacetic acid
- 2-(3-Bromophenyl)-2-(methylamino)acetic acid
- 2-(3-Fluorophenyl)-2-(methylamino)acetic acid
Uniqueness
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to other phenylacetic acids.
属性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H |
InChI 键 |
IYBRRECQPQMJLJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(C1=CC(=CC=C1)Cl)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
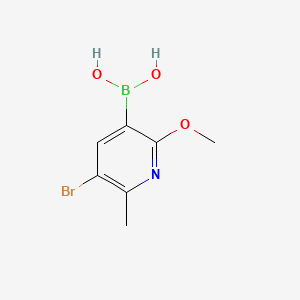
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)
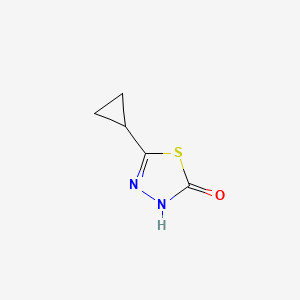
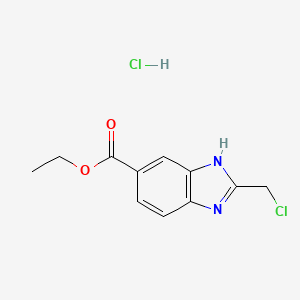
![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
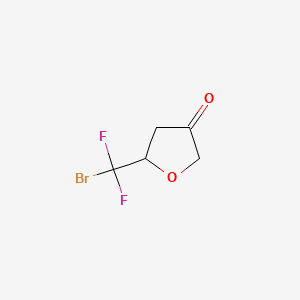
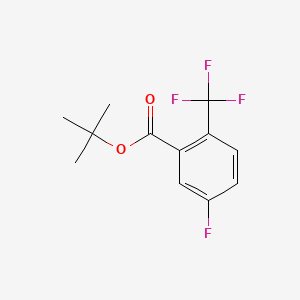
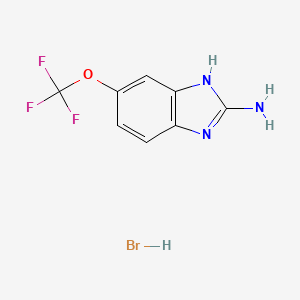
![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)

![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
amine hydrochloride](/img/structure/B13462179.png)
